![molecular formula C6H3ClIN3 B2633967 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine CAS No. 2490402-50-9](/img/structure/B2633967.png)
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine
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Description
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrazolopyrazine derivative and is used in various biological and chemical applications.
Scientific Research Applications
Synthesis and Derivative Formation
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine is a crucial intermediate for synthesizing a wide array of heterocyclic compounds. It undergoes reactions with hydrazine hydrate to produce 4-hydrazinylpyrazolo[1,5-a]pyrazines. These intermediates can further react with compounds having one or two reactive sites to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. Additionally, reactions with acetylacetone and ethoxymethylene derivatives of malononitrile or ethyl cyanoacetate synthesize 4-(1-pyrazolyl)-substituted pyrazolo[1,5-a]pyrazines, showcasing the compound's versatility in creating diverse chemical structures (Tsizorik et al., 2018).
Advanced Heterocyclic Compounds Synthesis
Further research has led to the development of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This method enables the transformation of nitrile intermediates to the corresponding amidoximes and amidines. Cyclocondensation of these amidoximes and amidines with various reagents produces new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines, opening new avenues for creating compounds with potential biological activities (Tsizorik et al., 2020).
Cross-Coupling Chemistry
The chloro and iodo substituents on pyrazolo[1,5-a]pyrazines make them suitable for cross-coupling chemistry. This utility is exemplified in the synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. These reactions demonstrate the compound's utility in constructing complex molecular architectures that could be valuable in developing new materials or pharmacologically active molecules (Hrynyshyn et al., 2019).
properties
IUPAC Name |
4-chloro-7-iodopyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-4-1-2-10-11(4)5(8)3-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQRTSDLXZKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=C(N2N=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine |
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